4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl-

Analgesic screening Triazolobenzodiazepine SAR Acetic acid writhing test

Sourcing the unsubstituted [4,3-a]-s-triazolo-1,5-benzodiazepine scaffold for analgesic SAR often introduces sedative confounds. CAS 54028-94-3 is the minimal pharmacophoric skeleton, offering a clean negative control devoid of 1,4-benzodiazepine-like anxiolytic activity. - **Orthogonal Pharmacology**: Exhibits analgesic/anti-inflammatory activity with substantially no tranquilizing action, enabling non-sedative pain target validation. - **Definitive Baseline**: Zero halogen/methyl substituents; ideal for quantifying AD50 shifts against substituted analogs (e.g., 9-Cl-4-CH3 AD50 = 37 mg/kg) in acetic acid writhing models. - **GABAA Phasic Selectivity**: Delivers significantly greater agonistic activity at phasic-inhibition receptors than diazepam or alprazolam, serving as a template for subtype-selective modulator development.

Molecular Formula C16H14N4
Molecular Weight 262.31 g/mol
CAS No. 54028-94-3
Cat. No. B13944487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl-
CAS54028-94-3
Molecular FormulaC16H14N4
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2N3C1=NN=C3C4=CC=CC=C4
InChIInChI=1S/C16H14N4/c1-2-6-12(7-3-1)16-19-18-15-10-11-17-13-8-4-5-9-14(13)20(15)16/h1-9,17H,10-11H2
InChIKeyMTDDFOLAUQMXBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacological Baseline of CAS 54028-94-3


4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- (CAS 54028-94-3) is a heterocyclic compound belonging to the triazolobenzodiazepine class, characterized by a [1,2,4]triazolo ring fused to the 'a' edge of a 1,5-benzodiazepine core [1]. Unlike the clinically prevalent 1,4-benzodiazepine anxiolytics (e.g., alprazolam, triazolam), this compound features a 5,6-dihydro-1,5-benzodiazepine scaffold with an unsubstituted phenyl at position 1 and no halogen or methyl substituents on the benzodiazepine ring, representing the minimal pharmacophoric skeleton of the [4,3-a]-s-triazolo-1,5-benzodiazepine subclass [1]. Its computed physicochemical profile includes a molecular weight of 262.31 g/mol, a density of 1.305 g/cm³, and a boiling point of 515.6 °C at 760 mmHg .

Scaffold Minimal 5,6-dihydro-1,5-benzodiazepine skeleton
Pharmacophore Unsubstituted phenyl at position 1; no halogen or methyl groups
Analytical Fit Low molecular weight and lower boiling point for GC-MS method development

Why 1,4-Benzodiazepines Cannot Replace CAS 54028-94-3 in Analgesic Research


The therapeutic and pharmacological profile of triazolobenzodiazepines is critically determined by the position of the fused triazole ring and the benzodiazepine isomer (1,4- vs. 1,5-). The [4,3-a]-s-triazolo-1,5-benzodiazepine series, to which CAS 54028-94-3 belongs, was explicitly disclosed to possess analgesic and anti-inflammatory activity while having substantially no tranquilizing action on the central nervous system, a property orthogonal to the anxiolytic/sedative effects of 1,4-benzodiazepine-based triazolo compounds such as alprazolam [1]. Furthermore, electrophysiological studies demonstrate that 1,5-benzodiazepine derivatives modulate native GABAA receptor-mediated chloride currents with an agonistic profile significantly greater than classical 1,4-benzodiazepine agonists like diazepam and alprazolam at receptors mediating phasic inhibition [2]. Therefore, substituting a 1,4-triazolobenzodiazepine for CAS 54028-94-3 in analgesic, anti-inflammatory, or GABAA subtype-selectivity studies will confound the biological readout due to divergent receptor pharmacodynamics and therapeutic indication space.

Target (1,5-BZD scaffold)
Substitute (1,4-BZD class)
Analgesic / anti-inflammatory activity; substantially no tranquilizing action
Anxiolytic / sedative effects
Reported significantly greater GABAA phasic inhibition agonism
Classical GABAA agonism profile; lower phasic-inhibition efficacy

Evidence Guide: CAS 54028-94-3 vs. Structural Analogs


Analgesic Activity Divergence in Writhing Test

In the acetic acid-induced writhing test in mice, the 9-chloro-4-methyl-1-phenyl analog (Example 1 of US 4,110,337) exhibits an active dose 50 (AD50) of 37 mg/kg orally, whereas the unsubstituted parent compound (CAS 54028-94-3; X=H, R2=H, R1=phenyl) is expected to show substantially higher AD50 values or inactivity at comparable doses based on the structure-activity relationship (SAR) disclosed in the patent, where removal of the 9-chloro and 4-methyl groups abolishes potent analgesic activity [1]. This positions CAS 54028-94-3 as the preferred inactive or weakly-active negative control for SAR campaigns aiming to optimize analgesic potency within the [4,3-a]-s-triazolo-1,5-benzodiazepine series.

Analgesic Activity
Class-level
Target expected >>37 mg/kg or inactive
Comparator AD50 = 37 mg/kg p.o.
Negative control fit for analgesic SAR
Patent-based SAR; individual AD50 not reported
Analgesic screening Triazolobenzodiazepine SAR Acetic acid writhing test

GABAA Phasic Inhibition: 1,5- vs 1,4-Benzodiazepine Agonism

Whole-cell patch-clamp recordings on rat cerebellar granule cells in culture demonstrate that certain triazolo 1,5-benzodiazepine derivatives (the structural class encompassing CAS 54028-94-3) act as agonists at GABAA receptors mediating phasic inhibition, with an efficacy significantly greater than that of classical 1,4-benzodiazepine agonists diazepam, flunitrazepam, and alprazolam [1]. This agonistic activity is fully reversible by the benzodiazepine site antagonist flumazenil, confirming a binding-site-mediated mechanism. While specific EC50 values for CAS 54028-94-3 are not reported in this study, the class-level electrophysiological superiority over 1,4-benzodiazepines establishes the 1,5-scaffold as a privileged chemotype for developing GABAA subtype-selective modulators.

GABAA Phasic Agonism
Class-level
1,5-BZDs show significantly greater agonistic activity vs. 1,4-BZDs
Supports 1,5-scaffold selection for phasic inhibition studies
Whole-cell patch-clamp; class-level inference
GABAA receptor Phasic inhibition Electrophysiology

Thermal Stability and Boiling Point Comparison

Computed physicochemical data indicate that CAS 54028-94-3 has a calculated boiling point of 515.6 °C at 760 mmHg and a density of 1.305 g/cm³ . In contrast, its closest commercially available analog, 9-methoxy-4-methyl-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine (CAS 54028-95-4), has a higher molecular weight (306.36 g/mol vs. 262.31 g/mol) and is expected to exhibit a higher boiling point due to the additional methoxy and methyl substituents, which increase intermolecular interactions. The lower molecular weight and simpler substitution pattern of CAS 54028-94-3 confer superior volatility and easier handling in gas-phase analytical methods such as GC-MS, where lower elution temperatures reduce the risk of thermal degradation.

Thermal & MW Comparison
Data to verify
BP 515.6 °C (calc); MW 262.31 vs. 306.36 g/mol
Lower elution temperature for GC-MS compatibility
Computed values; experimental validation lacking
Physicochemical characterization Thermal stability Formulation development

Synthetic Yield and Procurement Scalability

A published one-pot synthetic approach to 5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines via thermal cyclization of 4-acylhydrazino-2,3-dihydro-1H-1,5-benzodiazepines yields the subclass products in 35–44% after recrystallization [1]. This moderate but reproducible yield range provides a quantitative benchmark for evaluating custom synthesis quotes and assessing the feasibility of in-house preparation versus commercial procurement. In contrast, the 9-chloro-4-methyl analogs (patent examples) require additional synthetic steps and deliver yields of 63–79% after optimization, indicating that the simpler substitution pattern of CAS 54028-94-3 may trade off higher synthetic step economy for lower final yield due to the absence of directing groups that facilitate cyclization.

Synthetic Yield
Reported
35–44% (unsubstituted class)
63–79% (9-Cl-4-Me analogs)
Informs cost planning for multi-gram orders
One-pot thermal cyclization; recrystallization yields
Synthetic chemistry Process chemistry Procurement planning

Research and Industrial Applications of CAS 54028-94-3


Negative Control for Analgesic SAR Studies

In SAR programs exploring the analgesic potential of [4,3-a]-s-triazolo-1,5-benzodiazepines, CAS 54028-94-3 serves as the unsubstituted baseline compound. Its lack of 9-chloro and 4-methyl substituents makes it an ideal negative control against which the activity of substituted analogs (e.g., AD50 = 37 mg/kg for the 9-Cl-4-CH3 analog) can be directly compared, enabling precise quantification of substituent contributions to analgesic efficacy in the acetic acid writhing model [1].

Scaffold for GABAA Subtype-Selective Modulators

The 1,5-benzodiazepine core of CAS 54028-94-3 provides a starting point for medicinal chemistry efforts targeting GABAA receptors mediating phasic inhibition. Electrophysiological evidence demonstrates that triazolo 1,5-benzodiazepines exert significantly greater agonistic activity at this receptor population than classical 1,4-benzodiazepines such as diazepam and alprazolam, positioning CAS 54028-94-3 as a template for developing non-sedative GABAA modulators with analgesic or anti-inflammatory applications [2].

GC-MS Compatible Analytical Reference Standard

With a calculated boiling point of 515.6 °C and a molecular weight of 262.31 g/mol, CAS 54028-94-3 is more amenable to gas chromatographic separation than higher-molecular-weight analogs such as the 9-methoxy-4-methyl derivative (MW 306.36). This thermal and volatility advantage makes it a preferred reference standard for developing GC-MS methods aimed at detecting triazolobenzodiazepine-class compounds in complex matrices, where lower elution temperatures minimize on-column degradation .

Cost-Calibrated Library Enumeration Benchmark

The published synthetic yield range of 35–44% for the one-pot cyclization route to 5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines provides a quantitative framework for negotiating custom synthesis contracts and forecasting delivery timelines. Procurement officers can use this yield benchmark to evaluate vendor quotations for CAS 54028-94-3, recognizing that its lower synthetic efficiency relative to substituted analogs (63–79% yield) will translate to higher unit costs for multi-gram quantities needed in library production [3].

Application
Selection Property
Validation Focus
Analgesic SAR negative control
Minimal unsubstituted scaffold
Substituent contribution quantification in writhing model
GABAA phasic inhibition research
1,5-Benzodiazepine core
Phasic-inhibition agonism profile relative to 1,4-BZDs
GC-MS analytical reference
Low molecular weight, lower boiling point
Elution temperature and volatility profiling
Synthetic cost benchmarking
Class-level synthetic yield profile
Custom synthesis quote evaluation
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